Cas no 186343-35-1 ((5S)-5-phenyl-1,3-oxazolidin-2-one)

(5S)-5-Phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative widely utilized as an auxiliary in asymmetric synthesis. Its rigid five-membered ring structure and stereogenic center at the 5-position enable efficient diastereoselective transformations, particularly in Evans-type alkylations, acylations, and aldol reactions. The phenyl substituent enhances steric control, improving enantioselectivity in bond-forming steps. This compound is valued for its stability, ease of introduction and removal, and compatibility with a broad range of reaction conditions. It serves as a versatile tool for the synthesis of enantiomerically pure intermediates in pharmaceuticals and fine chemicals. Its well-documented reactivity profile makes it a reliable choice for complex synthetic routes.
(5S)-5-phenyl-1,3-oxazolidin-2-one structure
186343-35-1 structure
商品名:(5S)-5-phenyl-1,3-oxazolidin-2-one
CAS番号:186343-35-1
MF:C9H9NO2
メガワット:163.173
CID:2921787
PubChem ID:10855806

(5S)-5-phenyl-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

    • (5S)-5-phenyl-1,3-oxazolidin-2-one
    • EN300-7902863
    • SCHEMBL8809819
    • 186343-35-1
    • 867-602-0
    • インチ: InChI=1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1
    • InChIKey: ARILQDNHZGKJBK-MRVPVSSYSA-N
    • ほほえんだ: C1C(OC(=O)N1)C2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 163.063328530g/mol
  • どういたいしつりょう: 163.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 38.3Ų

(5S)-5-phenyl-1,3-oxazolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7902863-0.1g
(5S)-5-phenyl-1,3-oxazolidin-2-one
186343-35-1 95.0%
0.1g
$257.0 2025-03-21
Enamine
EN300-7902863-5.0g
(5S)-5-phenyl-1,3-oxazolidin-2-one
186343-35-1 95.0%
5.0g
$2152.0 2025-03-21
Enamine
EN300-7902863-2.5g
(5S)-5-phenyl-1,3-oxazolidin-2-one
186343-35-1 95.0%
2.5g
$1454.0 2025-03-21
Enamine
EN300-7902863-0.05g
(5S)-5-phenyl-1,3-oxazolidin-2-one
186343-35-1 95.0%
0.05g
$174.0 2025-03-21
Enamine
EN300-7902863-10.0g
(5S)-5-phenyl-1,3-oxazolidin-2-one
186343-35-1 95.0%
10.0g
$3191.0 2025-03-21
Enamine
EN300-7902863-1.0g
(5S)-5-phenyl-1,3-oxazolidin-2-one
186343-35-1 95.0%
1.0g
$743.0 2025-03-21
Enamine
EN300-7902863-0.5g
(5S)-5-phenyl-1,3-oxazolidin-2-one
186343-35-1 95.0%
0.5g
$579.0 2025-03-21
1PlusChem
1P0285H0-50mg
(5S)-5-phenyl-1,3-oxazolidin-2-one
186343-35-1 95%
50mg
$269.00 2024-06-17
Enamine
EN300-7902863-0.25g
(5S)-5-phenyl-1,3-oxazolidin-2-one
186343-35-1 95.0%
0.25g
$367.0 2025-03-21
1PlusChem
1P0285H0-100mg
(5S)-5-phenyl-1,3-oxazolidin-2-one
186343-35-1 95%
100mg
$369.00 2024-06-17

(5S)-5-phenyl-1,3-oxazolidin-2-one 関連文献

(5S)-5-phenyl-1,3-oxazolidin-2-oneに関する追加情報

Introduction to (5S)-5-phenyl-1,3-oxazolidin-2-one (CAS No. 186343-35-1)

(5S)-5-phenyl-1,3-oxazolidin-2-one) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic organic compound belongs to the oxazolidinone class, which has garnered considerable attention due to its versatile applications in drug development and biochemical research. The CAS number 186343-35-1 provides a unique identifier for this molecule, facilitating its recognition and study in scientific literature and industrial applications.

The structural framework of (5S)-5-phenyl-1,3-oxazolidin-2-one consists of a five-membered ring containing an oxygen atom and a nitrogen atom, with a phenyl group attached to the fifth carbon. This configuration imparts specific chemical reactivity and biological activity, making it a valuable scaffold for medicinal chemistry. The stereochemistry at the 5-position, specifically the (5S) configuration, plays a crucial role in determining its interaction with biological targets and overall efficacy.

In recent years, there has been growing interest in oxazolidinone derivatives due to their potential as pharmacophores in the development of novel therapeutic agents. Research has demonstrated that compounds within this class exhibit inhibitory properties against various enzymes and receptors, making them promising candidates for treating inflammatory diseases, infectious disorders, and neurological conditions. The (5S)-configuration of this particular oxazolidinone derivative has been shown to enhance binding affinity and selectivity, which are critical factors in drug design.

One of the most compelling aspects of (5S)-5-phenyl-1,3-oxazolidin-2-one is its role as a precursor in the synthesis of more complex molecules. Its reactive sites allow for further functionalization, enabling chemists to tailor its properties for specific applications. For instance, researchers have utilized this compound to develop novel inhibitors of bacterial proteases, which are essential for combating antibiotic-resistant strains. The ability to modify its structure while maintaining its core oxazolidinone scaffold offers a strategic advantage in drug discovery.

The pharmacokinetic profile of (5S)-5-phenyl-1,3-oxazolidin-2-one has also been extensively studied. Preclinical investigations have revealed that it exhibits favorable solubility and metabolic stability, which are essential characteristics for an effective drug candidate. Additionally, its low toxicity profile suggests that it may be suitable for long-term therapeutic use. These attributes make it an attractive option for further development into clinical trials.

Advances in computational chemistry have further enhanced the understanding of (5S)-5-phenyl-1,3-oxazolidin-2-one's interactions with biological targets. Molecular modeling studies have identified key residues on enzymes and receptors that contribute to its binding affinity. This knowledge has guided the optimization of its structure to improve potency and reduce side effects. Such computational approaches are becoming increasingly integral in modern drug design, streamlining the development process and reducing time-to-market for new therapies.

The synthesis of (5S)-5-phenyl-1,3-oxazolidin-2-one involves multi-step organic reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that minimize byproducts and maximize yield. These methods often involve chiral auxiliaries or catalysts to ensure the correct stereochemical outcome at the crucial stereocenters. The availability of scalable synthetic protocols is essential for both academic research and industrial production.

In conclusion, (5S)-5-phenyl-1,3-oxazolidin-2-one (CAS No. 186343-35-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. Ongoing research continues to uncover new applications for this compound, underscoring its importance in addressing contemporary challenges in medicine. As our understanding of its properties grows, so too does its potential as a foundation for next-generation therapeutic agents.

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